CPhos

Content Navigation

CAS Number

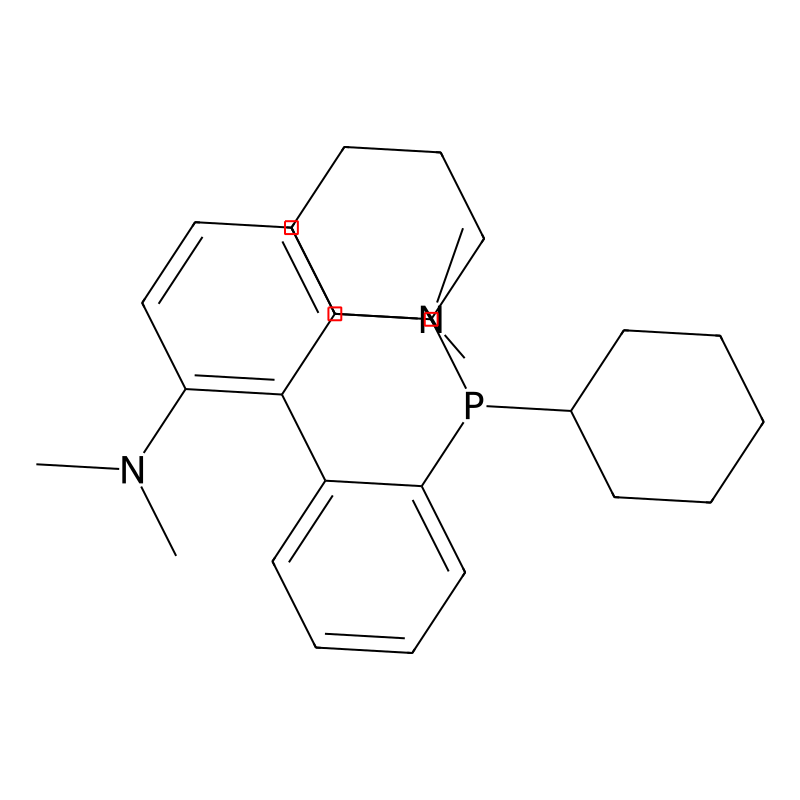

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

CPhos (CAS: 1160556-64-8) is an electron-rich, sterically demanding dialkylbiarylphosphine Buchwald ligand characterized by two dimethylamino groups on the non-phosphine-bearing biphenyl ring. While generic phosphines or standard Buchwald ligands (like SPhos or XPhos) are typically procured for routine Suzuki-Miyaura or Buchwald-Hartwig aminations, CPhos is specifically sourced to solve difficult mechanistic bottlenecks in palladium-catalyzed cross-couplings. Its primary commercial and synthetic value lies in its exceptional ability to accelerate reductive elimination relative to β-hydride elimination. This makes it a critical procurement choice for the Negishi coupling of secondary alkylzinc halides, the regioselective coupling of allylzinc reagents, and catalyst-transfer polymerizations requiring ultra-fast transmetalation kinetics [1].

Substituting CPhos with more commonly stocked Buchwald ligands like XPhos or SPhos in secondary alkyl cross-couplings routinely leads to catastrophic synthetic failures. In the Negishi coupling of secondary alkylzinc reagents, standard ligands fail to outpace the rapid β-hydride elimination and reinsertion pathway, resulting in the predominant formation of unwanted primary (linear) alkylarene isomers instead of the target secondary (branched) products [1]. Furthermore, while SPhos is often superior for room-temperature Suzuki couplings, it exhibits transmetalation rates nearly three orders of magnitude slower than CPhos in specific Kumada systems, leading to stalled polymerizations or low molecular weight oligomers in materials science applications [2]. Procuring CPhos is therefore not a matter of incremental yield optimization, but a strict requirement for maintaining regiochemical integrity and preventing complex, inseparable isomer mixtures.

References

- [1] Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.

- [2] Development of Efficient Kumada Catalyst-Transfer Polymerizations: A Rapid Injection NMR Study. ACS Catalysis / ChemRxiv (2025).

β-Hydride Elimination Control (Negishi)

In the benchmark Negishi coupling of isopropylzinc bromide with 2-bromobenzonitrile, the choice of ligand dictates the structural identity of the product. Using CPhos results in a 95:5 ratio favoring the desired branched (secondary) product over the linear (primary) isomer. In direct contrast, substituting with the bulkier XPhos ligand inverts the selectivity, yielding a 25:75 ratio that heavily favors the undesired linear byproduct due to competitive β-hydride elimination and reinsertion[1].

| Evidence Dimension | Product ratio (Branched : Linear) |

| Target Compound Data | 95:5 (Branched : Linear) |

| Comparator Or Baseline | XPhos (25:75 Branched : Linear) |

| Quantified Difference | 70 percentage point shift in major product identity (from 75% linear to 95% branched) |

| Conditions | 1 mol% Pd(OAc)2, THF, ambient temperature, coupling of isopropylzinc bromide with 2-bromobenzonitrile |

Buyers must specify CPhos for secondary alkyl cross-couplings to ensure the correct carbon framework is synthesized, avoiding total batch loss to isomerization.

Kumada Coupling: Transmetalation Rate

The unique electronic profile provided by the dimethylamino groups on CPhos dramatically accelerates transmetalation kinetics compared to standard oxygen-substituted biarylphosphines. Rapid Injection NMR (RI-NMR) studies of palladium oxidative addition complexes with Grignard donors reveal that the CPhos complex undergoes transmetalation approximately 938 times faster than the corresponding SPhos complex[1].

| Evidence Dimension | Relative transmetalation rate (k_obs) |

| Target Compound Data | ~938 relative rate |

| Comparator Or Baseline | SPhos (Baseline rate = 1) |

| Quantified Difference | ~3 orders of magnitude (938x) faster transmetalation |

| Conditions | RI-NMR monitoring of Pd-oxidative addition complexes reacting with Grignard donors |

For materials science applications like Kumada catalyst-transfer polymerization, this extreme kinetic acceleration is required to achieve living chain growth and high-molar-mass polymers.

Complete Regiocontrol for Allylzinc Couplings

The cross-coupling of 3,3-disubstituted allylzinc reagents with heteroaryl halides (such as 5-bromoindole) is notoriously prone to regiochemical scrambling. While standard catalysts based on XPhos yield an inseparable mixture of linear and branched coupling products, the CPhos-based palladium catalyst remains completely linear-selective, yielding a single regioisomer [1].

| Evidence Dimension | Regioselectivity (Linear vs. Branched) |

| Target Compound Data | Completely linear-selective (single isomer) |

| Comparator Or Baseline | XPhos (Mixture of linear and branched isomers) |

| Quantified Difference | Total elimination of branched byproduct formation |

| Conditions | Pd-catalyzed Negishi coupling of 3,3-disubstituted allylzinc reagents with 5-bromoindole at ambient temperature |

Eliminates the need for costly and time-consuming chromatographic separation of regioisomers in the synthesis of prenylated pharmaceutical intermediates.

Negishi Coupling of Secondary Alkylzincs

The definitive application for CPhos, where it is strictly required to couple secondary alkylzinc halides with aryl bromides or chlorides while preventing isomerization to primary alkyl chains, ensuring high yields of branched products [1].

Prenylated Arenes and Skipped Dienes

CPhos is the optimal ligand for the completely linear-selective Negishi coupling of 3,3-disubstituted allylzinc reagents, crucial for accessing prenylated natural products and pharmaceutical intermediates without regioisomer contamination [2].

Kumada Catalyst-Transfer Polymerization

Due to its ~1000-fold acceleration of transmetalation rates compared to standard ligands, CPhos is a critical procurement choice for synthesizing controlled, high-molar-mass conjugated polymers like poly(3-hexylthiophene) (P3HT)[3].

References

- [1] Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.

- [2] Yang, Y., et al. (2013). Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. Angewandte Chemie International Edition, 52(2), 615-619.

- [3] Development of Efficient Kumada Catalyst-Transfer Polymerizations: A Rapid Injection NMR Study. ACS Catalysis / ChemRxiv (2025).

XLogP3

Wikipedia

Explore Compound Types